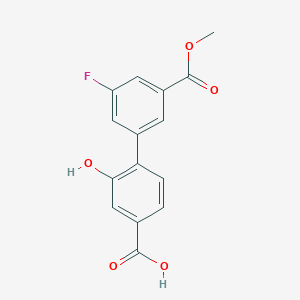

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid

Description

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro and methoxycarbonyl group

Properties

IUPAC Name |

4-(3-fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO5/c1-21-15(20)10-4-9(5-11(16)6-10)12-3-2-8(14(18)19)7-13(12)17/h2-7,17H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOPFZGPZUFKKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70691520 | |

| Record name | 3'-Fluoro-2-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70691520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261893-21-3 | |

| Record name | 3'-Fluoro-2-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70691520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-oxobenzoic acid.

Reduction: 4-(3-Fluoro-5-hydroxymethylphenyl)-3-hydroxybenzoic acid.

Substitution: 4-(3-Amino-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of benzoic acid exhibit potential anticancer properties. The introduction of fluorine and methoxycarbonyl groups can enhance the bioactivity of benzoic acid derivatives. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of apoptosis-related proteins .

Anti-inflammatory Properties

Compounds similar to this compound have been studied for their anti-inflammatory effects. The presence of hydroxyl groups in the structure is known to contribute to anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process .

Drug Development

The compound serves as a potential lead in drug development due to its ability to interact with biological targets effectively. The fluorine atom can enhance lipophilicity and metabolic stability, making it a valuable candidate for further modifications aimed at improving pharmacokinetic properties .

Materials Science

Polymer Synthesis

In materials science, this compound can be utilized in the synthesis of novel polymers. Its carboxylic acid functionality allows for the formation of polyesters and polyamides through condensation reactions. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .

Nanocomposites

The compound can also be incorporated into nanocomposites, where it acts as a modifier to improve the interfacial adhesion between organic matrices and inorganic fillers. This application is particularly relevant in developing lightweight materials with superior mechanical properties for aerospace and automotive industries .

Analytical Chemistry

Chromatographic Applications

this compound has been evaluated for its utility as a standard reference material in chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its distinct chemical structure allows for accurate quantification in complex mixtures, enhancing the reliability of analytical results .

Spectroscopic Studies

The compound's spectral characteristics make it suitable for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques are essential for confirming the identity and purity of synthesized compounds in research settings .

Case Studies

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluoro and methoxycarbonyl groups can enhance its binding affinity and specificity towards molecular targets, influencing pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

- 4-(3-Fluoro-5-methoxycarbonylphenyl)boronic acid

- 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol

- 4-(3-Fluoro-5-methoxycarbonylphenyl)aniline

Uniqueness

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid is unique due to the presence of both a hydroxyl and a methoxycarbonyl group on the benzoic acid core. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-hydroxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique substitution pattern, may exhibit various pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H11FO5

- Molecular Weight : 288.24 g/mol

- CAS Number : 53227987

The structure of this compound includes a hydroxyl group and a methoxycarbonyl group, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes and receptors. The presence of the fluoro and methoxycarbonyl groups enhances its binding affinity, potentially modulating various biochemical pathways.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer effects. For instance, derivatives of hydroxybenzoic acids have shown potential in inhibiting the proliferation of cancer cells in vitro. In one study, phenolic acids demonstrated significant anti-proliferative effects on leukemia cells, suggesting that similar mechanisms may be applicable to this compound .

Antioxidant Properties

Antioxidant activity is another area of interest for this compound. The hydroxyl groups in phenolic compounds are known to scavenge free radicals, thereby reducing oxidative stress .

Case Studies and Research Findings

Q & A

Q. Basic Research Focus

- NMR :

- FTIR : Identify -COOH (1700–1720 cm⁻¹), -OH (broad ~3000 cm⁻¹), and ester C=O (1740 cm⁻¹) .

- LC-MS : Confirm molecular weight (e.g., [M+H]+ via ESI) and purity (>95%) .

How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

Q. Advanced Research Focus

- Systematic Solubility Studies :

- Test in solvents of varying polarity (water, DMSO, ethanol, DCM) at controlled temperatures (25°C, 37°C). Use shake-flask method with HPLC quantification .

- Adjust pH (e.g., 2–12) to study ionization effects on solubility. The carboxylic acid group (pKa ~2.5–3.5) and phenolic -OH (pKa ~9–10) dominate pH-dependent behavior .

- Computational Modeling : Predict solubility parameters using COSMO-RS or Hansen solubility parameters .

What strategies can be employed to investigate the role of fluorine substitution on the compound’s bioactivity and metabolic stability?

Q. Advanced Research Focus

- Comparative Studies : Synthesize analogs without fluorine or with Cl/CH₃ substituents. Evaluate:

- X-ray Crystallography : Resolve ligand-protein complexes to identify fluorine-specific interactions (e.g., C-F···H-N hydrogen bonds) .

How should one design experiments to determine the acid dissociation constants (pKa) of both the carboxylic acid and phenolic hydroxyl groups in this molecule?

Q. Advanced Research Focus

- Potentiometric Titration : Use a glass electrode in aqueous solution (ionic strength 0.1 M KCl). Titrate from pH 2–12; fit data to a two-proton model .

- UV-Vis Spectrophotometry : Monitor absorbance changes (e.g., at 250 nm) at varying pH. Assign pKa values to specific functional groups via spectral deconvolution .

- Computational Methods : DFT calculations (e.g., B3LYP/6-31G*) predict pKa values and validate experimental results .

What synthetic challenges arise from regioselectivity in introducing the methoxycarbonyl group, and how can they be addressed?

Q. Advanced Research Focus

- Challenge : Direct carboxylation at C5 competes with C3/C4 positions due to steric and electronic effects.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.